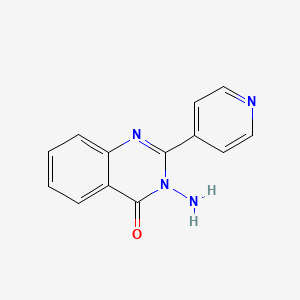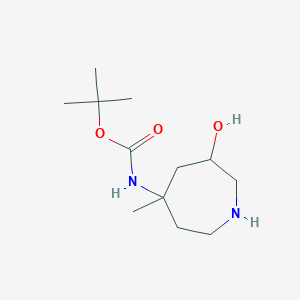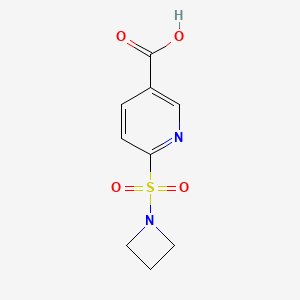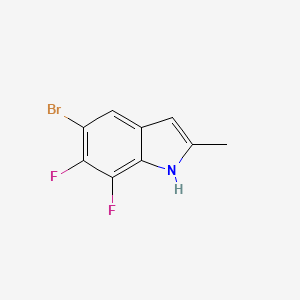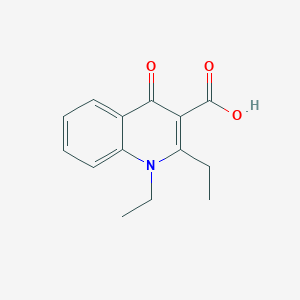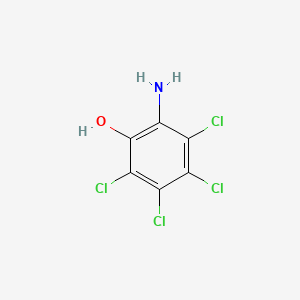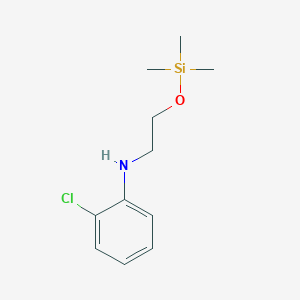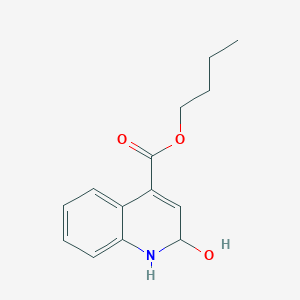
Butyl 2-hydroxy-1,2-dihydroquinoline-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyl 2-hydroxy-1,2-dihydroquinoline-4-carboxylate is a chemical compound with the molecular formula C14H17NO3 and a molecular weight of 247.29 g/mol . This compound is part of the quinoline family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of butyl 2-hydroxy-1,2-dihydroquinoline-4-carboxylate typically involves the reaction of 2-hydroxyquinoline with butyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is typically purified using industrial-scale chromatography or crystallization techniques .
Analyse Des Réactions Chimiques
Types of Reactions
Butyl 2-hydroxy-1,2-dihydroquinoline-4-carboxylate undergoes various chemical reactions, including:
Substitution: The butyl ester group can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other strong reducing agents.
Substitution: Alkyl halides, aryl halides, and other nucleophiles.
Major Products Formed
Oxidation: Formation of quinoline-4-carboxylic acid derivatives.
Reduction: Formation of 2-hydroxy-1,2-dihydroquinoline derivatives.
Substitution: Formation of various alkyl or aryl quinoline derivatives.
Applications De Recherche Scientifique
Butyl 2-hydroxy-1,2-dihydroquinoline-4-carboxylate has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of butyl 2-hydroxy-1,2-dihydroquinoline-4-carboxylate involves its interaction with various molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit bacterial enzymes, leading to its antibacterial properties . Additionally, it may interact with cellular signaling pathways, leading to its anti-inflammatory and anticancer effects .
Comparaison Avec Des Composés Similaires
Butyl 2-hydroxy-1,2-dihydroquinoline-4-carboxylate can be compared with other similar compounds such as:
Ethyl 2-hydroxy-1,2-dihydroquinoline-4-carboxylate: Similar structure but with an ethyl ester group instead of a butyl ester group.
Methyl 2-hydroxy-1,2-dihydroquinoline-4-carboxylate: Similar structure but with a methyl ester group instead of a butyl ester group.
Propyl 2-hydroxy-1,2-dihydroquinoline-4-carboxylate: Similar structure but with a propyl ester group instead of a butyl ester group.
The uniqueness of this compound lies in its specific ester group, which can influence its solubility, reactivity, and biological activity compared to its analogs .
Propriétés
Formule moléculaire |
C14H17NO3 |
|---|---|
Poids moléculaire |
247.29 g/mol |
Nom IUPAC |
butyl 2-hydroxy-1,2-dihydroquinoline-4-carboxylate |
InChI |
InChI=1S/C14H17NO3/c1-2-3-8-18-14(17)11-9-13(16)15-12-7-5-4-6-10(11)12/h4-7,9,13,15-16H,2-3,8H2,1H3 |
Clé InChI |
WRTRXDOLGDGZDZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC(=O)C1=CC(NC2=CC=CC=C21)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Oxo-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran]-5-carboxylic acid](/img/structure/B11867869.png)
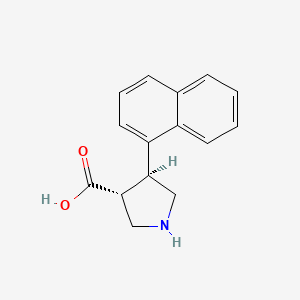
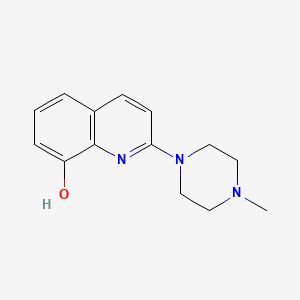
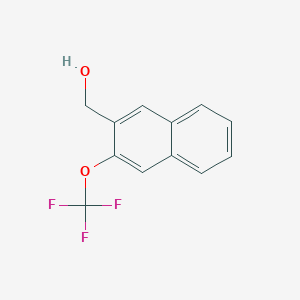
![Cyclohexanol, 1-(6,6-dimethyl-4,8-dioxaspiro[2.5]oct-1-en-1-yl)-](/img/structure/B11867910.png)
